molecular formula C13H14N2O4 B8649208 2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 42864-53-9

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B8649208
CAS No.: 42864-53-9
M. Wt: 262.26 g/mol
InChI Key: SULXVPFOQLMBGA-WTKPLQERSA-N
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Description

2-Cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42864-53-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O4/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h4-6H,1-3H3,(H2,15,16)/b9-4-

InChI Key

SULXVPFOQLMBGA-WTKPLQERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 3,4,5-trimethoxy-benzaldehyde and 44 g of α-cyano-acetamide were dissolved in 300 cc of dry pyridine at 50°. To this solution 10 cc of piperidine were added and the mixture was heated at 50° with stirring for 2 hours. The reaction mixture was cooled at room temperature, filtered off and the precipitate was washed on the filter with 50 cc of cold isopropanol. The product was dried at 80° to yield 123.6 g (92.5%) of α-cyano-3,4,5-trimethoxy-cinnamamide; m.p. 192°-194°. This product was used for the hydrogenation step without further purification. A pure sample, recrystallized from isopropanol, melted at 193°-195°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
α-cyano-3,4,5-trimethoxy-cinnamamide
Yield
92.5%

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